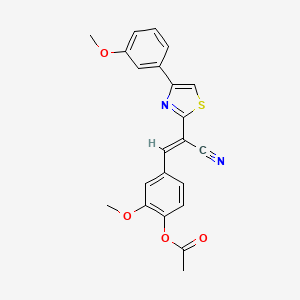

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a thiazole-based compound that has been synthesized and studied for its biochemical and physiological effects. The purpose of

Applications De Recherche Scientifique

Excited-State Properties and Charge Transfer Processes

- Excited-State Properties and Photoinduced Charge Transfer : The research by Niedzwiedzki et al. (2020) focused on the excited-state properties of metal-free custom-made dyes and Ruthenium-based dyes. They studied the singlet excited state lifetimes of these dyes and investigated photoexcited processes such as electron injection and charge recombination in dye-TiO2 systems. The study revealed the dynamics of these processes, which are crucial for applications in photoanodes and solar cells (Niedzwiedzki, Kandregula, Sivanadanam, & Ramanujam, 2020).

Synthesis and Structural Characterization

- Formation of Pyrazoles from Precursors : Mahesha et al. (2021) described the formation of 4,5-dihydropyrazole-1-arbothioamide and 4,5-dihydro-1-(thiazol-2-yl)pyrazoles through a cyclocondensation reaction. This study is significant for understanding the structural aspects and synthesis routes of compounds related to (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate (Mahesha, Yathirajan, Banu, Kalluraya, Rathore, & Glidewell, 2021).

Copolymer Synthesis and Characterization

- Copolymerization of Vinyl Acetate and Ethyl 2-Cyano-3-Phenyl-2-Propenoates : Research on novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates provides insights into the synthesis and characterization of copolymers. This research is crucial for understanding the thermal behavior and structural analysis of these copolymers, which may be related to the scientific applications of the compound (Barilla, Bogatay, Davis, Fienberg, Jensen, Johnson, Kahlon, Loveless, Sajwani, Tsarpralis, Stevens, Tessalee, Varona, Viriyakul, Wadey, Wills, Wroblewski, & Kharas, 2021).

Multi-Stimuli Responsive Compounds

- Novel Half-Cut Cruciform for Security Ink : Lu and Xia (2016) developed a novel V-shaped molecule and its line-shaped isomer, demonstrating multi-stimuli responsiveness. This compound shows potential for use as a security ink, indicating an application of the compound in security and encryption technologies (Lu & Xia, 2016).

Photovoltaic Performance of Organic Chromophores

- Synthesis and Performance of D-π-A-π-A Architectured Organic Chromophores : The work of Naik et al. (2017) in designing and synthesizing D-π-A-π-A architectured organic chromophores derived from carbazole units is relevant. This research is important for applications in dye-sensitized solar cells (DSSCs) and understanding the photovoltaic performance of these compounds (Naik, Elmorsy, Su, Babu, El-Shafei, & Adhikari, 2017).

Polymerization Studies

- Cationic Polymerization of N-Vinylcarbazole : The research by Li, Padías, and Hall (1992) on the initiation of the cationic polymerization of N-vinylcarbazole provides insights into polymer science. This research is significant for understanding the kinetics and molecular weight distribution in polymerization processes related to the compound (Li, Padías, & Hall, 1992).

Functional Modification of Hydrogels

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Aly and El-Mohdy (2015) explored the radiation-induced modification of hydrogels through condensation reaction with various amines. This study is crucial for applications in medical fields, especially for its antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-14(25)28-20-8-7-15(10-21(20)27-3)9-17(12-23)22-24-19(13-29-22)16-5-4-6-18(11-16)26-2/h4-11,13H,1-3H3/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSTYHBQCIBNMP-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)

![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)